3-(2-Methylaminoethyl)indol-5-ol oxalate
Description
Historical Context and Discovery of N-Methylserotonin Oxalate (B1200264)
The synthesis of N-methylserotonin hydrogen oxalate was first reported by the Swiss chemist Albert Hofmann in 1955. nih.gov The initial characterization of the compound was carried out using infrared spectroscopy and elemental analysis. nih.gov This early work laid the foundation for future investigations into the compound's chemical properties and biological activities.
Biological Significance of 5-Hydroxy-Nω-methyl Tryptamine (B22526) as a Metabolite
5-Hydroxy-Nω-methyl tryptamine (N-Methylserotonin) is recognized as a metabolite in both humans and plants. nih.govebi.ac.ukebi.ac.uk It is functionally related to serotonin (B10506) and is involved in the broader metabolic pathway of tryptophan. hmdb.canih.gov Its biological significance stems from its presence in various organisms and its interactions with physiological systems. ebi.ac.uk Recent studies have highlighted its potential therapeutic implications, noting that when administered to germ-free mice, it reduced adiposity, altered liver glycogenesis, shortened gut transit time, and influenced the expression of genes that regulate circadian rhythm. nih.govfabresearch.orgdtu.dkwustl.edu
N-Methylserotonin is an endogenous compound found in mammals and is involved in human tryptophan metabolism. hmdb.canih.gov Its biosynthesis is believed to occur through the N-methylation of serotonin by the enzyme indolethylamine-N-methyltransferase (INMT). nih.gov This enzyme has a broader substrate scope that includes serotonin, leading to the formation of N-methylserotonin. nih.gov
The primary metabolic pathway for N-Methylserotonin in the liver is its conversion to 5-hydroxyindole (B134679) acetaldehyde, a reaction catalyzed by monoamine oxidase A (MAO-A). nih.gov This intermediate can then be further oxidized to 5-hydroxyindole acetic acid by aldehyde dehydrogenase or reduced to 5-hydroxytryptophol (B1673987) by aldehyde reductase. nih.gov The metabolism of N-Methylserotonin shares similarities with that of serotonin. nih.gov
Interestingly, human gut microbiota can also play a role in its availability. Studies have shown that certain gut bacteria, such as Bacteroides ovatus, can liberate N-methylserotonin from dietary sources like orange fibers. nih.govfabresearch.org In human studies, a dose-dependent increase in fecal N-methylserotonin was observed after consumption of orange fiber, which correlated with the abundance of microbial genes for digesting pectic glycans. nih.govfabresearch.org The presence of N-methylserotonin has been detected in the urine of some healthy individuals, and its levels, along with bufotenine, have been studied in relation to certain psychiatric disorders. ebi.ac.uk Furthermore, elevated plasma levels of N-Methylserotonin have been associated with cocaine addiction. medchemexpress.com
Table 1: Human Metabolism of N-Methylserotonin
| Process | Description | Enzymes/Factors Involved |
| Biosynthesis | N-methylation of serotonin. nih.gov | Indolethylamine-N-methyltransferase (INMT). nih.gov |
| Major Metabolic Pathway | Oxidative deamination in the liver. nih.gov | Monoamine Oxidase A (MAO-A). nih.gov |
| Further Metabolism | Oxidation or reduction of the intermediate. nih.gov | Aldehyde dehydrogenase, Aldehyde reductase. nih.gov |
| Microbial Liberation | Release from dietary fibers in the gut. nih.govfabresearch.org | Human gut microbiota (e.g., Bacteroides ovatus). nih.govfabresearch.org |
N-Methylserotonin is a naturally occurring compound in a variety of plant species. wikipedia.orgebi.ac.uk It is considered a plant metabolite and has been identified in plants such as black cohosh (Actaea racemosa) and Zanthoxylum piperitum. wikipedia.orghmdb.caebi.ac.uk It has also been detected in citrus fruits and various commercial citrus fiber preparations. hmdb.cadtu.dk
The biosynthesis of serotonin in plants, the precursor to N-Methylserotonin, begins with the amino acid tryptophan. encyclopedia.pub The pathway involves two key enzymes: tryptophan decarboxylase (TDC), which converts tryptophan to tryptamine, and tryptamine 5-hydroxylase (T5H), which then produces serotonin. encyclopedia.pubnih.gov The subsequent methylation of serotonin to form N-Methylserotonin is catalyzed by an N-methyltransferase enzyme. nih.gov The presence of these pathways highlights the diverse array of secondary metabolites produced by plants.
Table 2: Natural Occurrence of N-Methylserotonin in Plants
| Plant Species/Source | Family |
| Actaea racemosa (Black Cohosh) wikipedia.orgebi.ac.uk | Ranunculaceae researchgate.net |
| Zanthoxylum piperitum wikipedia.orgebi.ac.uk | Rutaceae |
| Zanthoxylum bungeanum dtu.dk | Rutaceae |
| Citrus hmdb.cadtu.dk | Rutaceae |
Research Rationale and Scope for Investigating 3-(2-Methylaminoethyl)indol-5-ol Oxalate
The pharmacological properties of N-Methylserotonin have become a subject of growing scientific interest, driving research into its potential biological and medical applications. nih.gov A key area of investigation is its interaction with the serotonergic system. The compound binds with high affinity to several serotonin receptors, notably the 5-HT1A and 5-HT7 receptors, where it acts as a potent agonist. wikipedia.orghmdb.canih.gov Additionally, N-Methylserotonin functions as a selective serotonin reuptake inhibitor (SSRI). hmdb.ca
This unique pharmacological profile suggests it could offer novel therapeutic opportunities for various psychiatric and neurological disorders. nih.govontosight.ai The physiological effects observed in animal studies, such as reduced adiposity and altered liver metabolism, further broaden the scope of research, pointing towards potential applications in metabolic disorders. nih.govdtu.dk The link between its levels and cocaine addiction also suggests its potential use as a biomarker. medchemexpress.com Ongoing research focuses on understanding its mechanisms of action and its potential for the development of new therapeutic agents. ontosight.ai
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[2-(methylamino)ethyl]-1H-indol-5-ol;oxalic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C11H14N2O.C2H2O4/c1-12-5-4-8-7-13-11-3-2-9(14)6-10(8)11;3-1(4)2(5)6/h2-3,6-7,12-14H,4-5H2,1H3;(H,3,4)(H,5,6) | |
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InChI Key |
DYOZWAJOUTVNAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C=C(C=C2)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293695 | |
| Record name | 3-(2-Methylaminoethyl)indol-5-ol oxalate | |
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Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500419 | |
| Source | Burnham Center for Chemical Genomics | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
15558-50-6, 1975-81-1 | |
| Record name | 1H-Indol-5-ol, 3-[2-(methylamino)ethyl]-, ethanedioate (1:?) | |
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| Record name | 1H-Indol-5-ol, 3-[2-(methylamino)ethyl]-, ethanedioate (1:1) | |
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| Record name | 3-(2-Methylaminoethyl)indol-5-ol oxalate | |
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| Record name | 3-(2-Methylaminoethyl)indol-5-ol oxalate | |
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| Record name | 3-(2-methylaminoethyl)indol-5-ol oxalate | |
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Synthetic Methodologies and Structural Characterization of 3 2 Methylaminoethyl Indol 5 Ol Oxalate
Established Synthetic Routes for 3-(2-Methylaminoethyl)indol-5-ol Oxalate (B1200264)
The synthesis of 3-(2-Methylaminoethyl)indol-5-ol oxalate has been approached through various chemical strategies, with early work dating back to the mid-20th century. One of the pioneering syntheses of N-methylserotonin was reported by Albert Hofmann in 1955. nih.gov This initial work laid the groundwork for future investigations into this and other related tryptamine (B22526) compounds.
A more recent and straightforward approach for the synthesis of N-methylserotonin and its analogues, such as serotonin (B10506) and bufotenine, was developed by Somei and colleagues. ebi.ac.uk Their method utilizes tryptamine as a starting material and proceeds through a 1-hydroxytryptamine intermediate. This versatile strategy allows for the efficient synthesis of a range of tryptamine derivatives, including N-methylserotonin. The final step in preparing the title compound involves the reaction of the freebase with oxalic acid to form the stable and crystalline oxalate salt.
Another established method for the synthesis of tryptamines, which can be adapted for N-methylserotonin, is the Fischer indole (B1671886) synthesis. This reaction involves the cyclization of a phenylhydrazone under acidic conditions to form the indole ring system, a core component of the N-methylserotonin structure. By selecting the appropriate starting materials, this classic reaction can be tailored to produce a variety of substituted tryptamines.
Derivatization Strategies and Analogue Synthesis of N-Methylserotonin
The structural framework of N-methylserotonin lends itself to various derivatization strategies aimed at exploring structure-activity relationships and developing novel compounds with specific biological activities. A primary focus of analogue synthesis has been the modification of the ethylamine (B1201723) side chain.
One common derivatization strategy involves the further methylation of the amino group. researchgate.net For instance, the dimethylated analogue of N-methylserotonin is 5-hydroxy-N,N-dimethyltryptamine, more commonly known as bufotenine. researchgate.net The trimethylated quaternary ammonium (B1175870) analogue is known as bufotenidine. researchgate.net These modifications significantly alter the pharmacological properties of the parent compound.
Another derivatization approach involves the N-acylation of the secondary amine. Research has shown the existence of naturally occurring long-chain acyl-Nω-methylserotonins in citrus seeds. This highlights a biosynthetic derivatization pathway that can be mimicked in the laboratory to produce a variety of N-acyl analogues with potentially altered lipophilicity and biological activity.
The table below summarizes the key analogues of N-methylserotonin discussed:
| Analogue Name | Chemical Name | Modification from N-Methylserotonin |
| Bufotenine | 5-hydroxy-N,N-dimethyltryptamine | Addition of a second methyl group to the amine |
| Bufotenidine | 5-hydroxy-N,N,N-trimethyltryptammonium | Addition of two methyl groups to the amine, forming a quaternary ammonium salt |
| Acyl-Nω-methylserotonins | N-acyl-N-methyl-5-hydroxytryptamine | Acylation of the secondary amine |
Crystal Structure Elucidation of N-Methylserotonin Hydrogen Oxalate
The three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the physicochemical properties of a compound. The crystal structure of N-methylserotonin in its hydrogen oxalate salt form has been elucidated, providing valuable insights into its molecular conformation and intermolecular interactions. nih.govresearchgate.net
Molecular Conformation of the Tryptammonium Cation.nih.govresearchgate.net
In the crystalline state, the N-methylserotonin molecule exists as a singly protonated tryptammonium cation. nih.govresearchgate.net The core indole ring system of the cation is nearly planar. nih.govresearchgate.net The ethylamino side chain, however, is not in the same plane as the indole ring. nih.govresearchgate.net The conformation of this side chain is characterized by a C7—C8—C9—C10 torsion angle of -83.1 (3)°. nih.govresearchgate.net Furthermore, the N-methyl group on the ethylamino arm adopts a gauche configuration, with a C9—C10—N2—C11 torsion angle of 57.2 (3)°. nih.govresearchgate.net
Intermolecular Hydrogen Bonding Interactions within the Crystal Lattice.nih.govresearchgate.net
The crystal packing of N-methylserotonin hydrogen oxalate is dominated by a network of intermolecular hydrogen bonds. nih.govresearchgate.net These interactions involve the tryptammonium cation and the hydrogen oxalate anion. nih.govresearchgate.net The hydrogen oxalate anions themselves are linked together through O—H⋯O hydrogen bonds, forming chains that extend along the crystallographic a-axis. nih.govresearchgate.net The tryptammonium cations are integrated into this network through N—H⋯O and O—H⋯O hydrogen bonds, creating a stable, three-dimensional framework. nih.govresearchgate.net
The following table provides details of the hydrogen bonds observed in the crystal structure of N-methylserotonin hydrogen oxalate:
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | |
| O5—H5···O4(iv) | 0.82 | 1.89 | 2.709 (3) | 178 |
| N1—H1···O3(v) | 0.86 | 2.03 | 2.882 (3) | 170 |
| N2—H2A···O1(i) | 0.91 (1) | 2.30 (3) | 2.862 (3) | 120 (2) |
| N2—H2A···O2(ii) | 0.91 (1) | 2.35 (2) | 3.150 (3) | 147 (3) |
| N2—H2B···O3(iii) | 0.90 (1) | 2.15 (2) | 2.906 (3) | 141 (3) |
| N2—H2B···O5(iii) | 0.90 (1) | 2.34 (2) | 3.117 (3) | 145 (3) |
| O1—H1A···O4 | 0.82 | 1.76 | 2.576 (3) | 176 |
Symmetry codes: (i) x, y-1, z; (ii) -x+1, -y+1, -z+1; (iii) -x+1, y-1/2, -z+3/2; (iv) x, -y+1/2, z-1/2; (v) x+1, y, z
Pharmacological Profile and Mechanism of Action of 3 2 Methylaminoethyl Indol 5 Ol Oxalate
Serotonergic Receptor System Interactions of N-Methylserotonin
N-methylserotonin exhibits a notable affinity and functional activity at various serotonin (B10506) (5-HT) receptor subtypes, with a particularly high affinity for the 5-HT7 and 5-HT1A receptors wikipedia.org. Its interactions with a broader range of 5-HT receptors are comparatively weaker wikipedia.org.
N-methylserotonin demonstrates potent agonistic activity at the 5-HT7 receptor. Research has shown that it binds to this receptor with high affinity. One study identified N-methylserotonin as a potential active constituent in black cohosh, demonstrating a potent 5-HT7 receptor binding affinity with an IC50 value of 23 pM. This study also confirmed its functional agonism, showing that it induced cyclic AMP (cAMP) production with an EC50 value of 22 nM, a key signaling cascade associated with 5-HT7 receptor activation.
Alongside its potent effects at the 5-HT7 receptor, N-methylserotonin also binds with high affinity to the 5-HT1A receptor wikipedia.org. The affinity for this receptor subtype is reported to be in the low nanomolar range, with an IC50 value of less than or equal to 2 nM wikipedia.org. This high affinity suggests a significant modulatory role at 5-HT1A receptors, which are involved in a variety of physiological and cognitive processes.
While N-methylserotonin shows high selectivity for 5-HT7 and 5-HT1A receptors, its affinity for other serotonin receptor subtypes is considerably lower wikipedia.org. The structurally related compound, α-methylserotonin, has been shown to have Ki values in the range of 40-150 nM for 5-HT1A, 5-HT1B, and 5-HT1D receptors, and a very low affinity for the 5-HT1E receptor (Ki > 10,000 nM) nih.govwikipedia.org. For the 5-HT2A receptor, studies on N-methylserotonin have demonstrated functional effects, such as the induction of head-twitch responses in animal models, which are indicative of 5-HT2A receptor activation nih.gov. However, detailed binding affinity data (Ki values) for N-methylserotonin across the broader panel of serotonin receptors, including 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT4, 5-HT5A, and 5-HT6, are not extensively documented in the currently available literature. The existing evidence points towards a pharmacological profile characterized by high potency at a limited subset of serotonin receptors.
Serotonin Transporter (SERT) Inhibition by 5-Hydroxy-Nω-methyl Tryptamine (B22526)
In addition to its direct interactions with serotonin receptors, 5-hydroxy-Nω-methyl tryptamine functions as a selective serotonin reuptake inhibitor (SSRI) by targeting the serotonin transporter (SERT) wikipedia.org. This inhibition of SERT blocks the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron, thereby increasing the extracellular concentration of serotonin and prolonging its signaling. One study quantified this inhibitory activity, reporting an IC50 value of 490 nM for the blockade of serotonin re-uptake.
Intracellular Signaling Pathways Modulated by N-Methylserotonin
The interaction of N-methylserotonin with its target receptors, particularly the 5-HT7 receptor, initiates downstream intracellular signaling cascades that modulate neuronal function.
A primary signaling mechanism activated by N-methylserotonin is the modulation of cyclic AMP (cAMP) production. This effect is directly linked to its agonistic activity at the 5-HT7 receptor, which is positively coupled to adenylyl cyclase, the enzyme responsible for synthesizing cAMP. Research has demonstrated that N-methylserotonin induces cAMP production with an EC50 value of 22 nM. This stimulation of the cAMP pathway is a key component of the intracellular actions of N-methylserotonin and underlies its functional effects mediated through the 5-HT7 receptor.
Data Tables
Table 1: Receptor Binding and Functional Potency of N-Methylserotonin
| Target | Parameter | Value |
| 5-HT7 Receptor | IC50 (Binding) | 23 pM |
| 5-HT7 Receptor | EC50 (cAMP) | 22 nM |
| 5-HT1A Receptor | IC50 (Binding) | ≤ 2 nM |
| Serotonin Transporter (SERT) | IC50 (Reuptake) | 490 nM |
Beta-Arrestin2/Src/Akt Signaling Complex Involvement
The role of the Beta-Arrestin2 (β-arrestin2) signaling pathway in the mechanism of action of 3-(2-Methylaminoethyl)indol-5-ol, also known as N-methylserotonin, is a subject of complex investigation, particularly in the context of its interaction with serotonin receptors. Research exploring the activation of the serotonin 2A receptor (5-HT₂ₐR) has revealed distinctions in the signaling cascades initiated by serotonin versus its N-methylated metabolites nih.gov.
While serotonin, the endogenous neurotransmitter, has been shown to engage a β-arrestin2-mediated signaling cascade in the frontal cortex, psychoactive N-methyltryptamines appear to differ in their reliance on this pathway nih.gov. Studies in mice have indicated that serotonin and its precursor, 5-hydroxy-L-tryptophan (5-HTP), induce a head-twitch response—a behavioral proxy for 5-HT₂ₐR activation—that is significantly attenuated in mice lacking β-arrestin2 nih.gov. This suggests a crucial role for β-arrestin2 in serotonin's downstream signaling at this receptor.
In contrast, N-methyltryptamines, including N-methylserotonin, have been found to induce head-twitch responses through 5-HT₂ₐR activation, but this effect does not appear to be dependent on β-arrestin2 nih.gov. In fact, in β-arrestin2 knockout mice, the head-twitch response to N-methyltryptamines can be greater than in wild-type mice, suggesting that β-arrestin2 might play a negative regulatory role in this specific cascade nih.gov. Despite this, it is established that N-methylserotonin's induction of this behavioral response is indeed mediated by the 5-HT₂ₐR, as the response is blocked by a 5-HT₂ₐR antagonist nih.gov.
β-arrestins, in general, are pivotal proteins in regulating G protein-coupled receptor (GPCR) signaling. They can act as scaffolding proteins to couple GPCRs to various signaling pathways, including the activation of Src and the subsequent phosphorylation of Akt nih.govcellsignal.com. This β-arrestin-mediated signaling is independent of the canonical G protein activation nih.gov. The differential engagement of the β-arrestin2 pathway by serotonin and N-methylated tryptamines highlights the concept of "biased agonism," where different agonists at the same receptor can preferentially activate distinct downstream signaling pathways nih.govnih.govresearchgate.net.
The table below summarizes key findings from a comparative in vivo study on the role of β-arrestin2 in 5-HT₂ₐR-mediated head-twitch response.
| Agonist | Role of β-arrestin2 in Head-Twitch Response | Reference |
| Serotonin (via 5-HTP administration) | Essential for the response; response is greatly attenuated in β-arrestin2 knockout mice. | nih.gov |
| N-Methylserotonin | Not required for the response; response may be enhanced in β-arrestin2 knockout mice. | nih.gov |
These findings suggest that while 3-(2-Methylaminoethyl)indol-5-ol is a potent agonist at the 5-HT₂ₐ receptor, its downstream signaling may diverge from that of serotonin, particularly concerning the involvement of the β-arrestin2/Src/Akt signaling complex.
Enzymatic Biotransformation and Related Enzymes
The primary biotransformation pathway for the formation of 3-(2-Methylaminoethyl)indol-5-ol is through the enzymatic N-methylation of serotonin (3-(2-aminoethyl)indol-5-ol). This reaction is catalyzed by a specific methyltransferase enzyme.
Indolethylamine-N-methyltransferase (INMT) is the key enzyme responsible for the biosynthesis of N-methylserotonin from serotonin researchgate.netfrontiersin.org. INMT is a methyltransferase that facilitates the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the primary amine of tryptamine and structurally related compounds, including serotonin researchgate.netfrontiersin.org. The products of this reaction are the methylated amine (in this case, N-methylserotonin) and S-adenosyl-L-homocysteine (SAH) acs.org.
The enzymatic reaction is as follows:
Substrates: Serotonin and S-adenosyl-L-methionine (SAM)
Enzyme: Indolethylamine-N-methyltransferase (INMT)
Products: N-Methylserotonin and S-adenosyl-L-homocysteine (SAH)
INMT is present in various tissues and is known to N-methylate a range of endogenous and xenobiotic compounds frontiersin.orgnih.gov. The enzyme can catalyze successive methylation reactions. For instance, it can methylate tryptamine to form N-methyltryptamine (NMT) and then further methylate NMT to produce N,N-dimethyltryptamine (DMT) researchgate.netfrontiersin.org. Similarly, serotonin can be methylated to N-methylserotonin.
The table below provides an overview of the key components involved in the biosynthesis of N-methylserotonin.
| Component | Role |
| Serotonin | Precursor substrate |
| S-adenosyl-L-methionine (SAM) | Methyl group donor |
| Indolethylamine-N-methyltransferase (INMT) | Enzyme catalyst |
| N-Methylserotonin | Product |
| S-adenosyl-L-homocysteine (SAH) | Co-product |
Research has also explored the inhibition of INMT. For example, the product of the tryptamine methylation pathway, DMT, has been shown to act as a noncompetitive inhibitor of INMT, suggesting the presence of an allosteric regulatory site on the enzyme acs.org. This indicates that the activity of INMT, and therefore the biosynthesis of N-methylserotonin, can be subject to feedback regulation.
Preclinical Biological Studies of 3 2 Methylaminoethyl Indol 5 Ol Oxalate
In Vitro Pharmacological Investigations
In vitro studies are fundamental in characterizing the interaction of a compound with specific biological targets at the molecular and cellular level. For 3-(2-Methylaminoethyl)indol-5-ol, these investigations have primarily focused on its affinity for and functional activity at various serotonin (B10506) receptors and the serotonin transporter.
Receptor binding assays are crucial for determining the affinity of a ligand for a specific receptor. These assays typically utilize cell lines, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, that are genetically engineered to express a single type of receptor. While comprehensive binding data for 3-(2-Methylaminoethyl)indol-5-ol across all serotonin receptor subtypes is not extensively documented in publicly available literature, some key findings have been reported. The compound, also referred to as N-methylserotonin, demonstrates high affinity for the 5-HT1A and 5-HT7 receptors. wikipedia.orghmdb.ca A molecular docking study also suggests an interaction with the 5-HT2A receptor.
| Receptor Subtype | Reported Affinity (IC50/Ki) | Cell Line | Reference(s) |
| 5-HT1A | ≤ 2 nM (IC50) | Not Specified | wikipedia.orghmdb.ca |
| 5-HT7 | ≤ 2 nM (IC50) | Not Specified | wikipedia.orghmdb.ca |
| 5-HT2A | Interaction Suggested | In Silico |
Functional assays are employed to determine the effect of a compound on receptor activity, classifying it as an agonist, antagonist, or inverse agonist. These assays can measure downstream signaling events, such as the induction of cyclic adenosine (B11128) monophosphate (cAMP) or the inhibition of neurotransmitter reuptake.
Studies have shown that 3-(2-Methylaminoethyl)indol-5-ol acts as a selective serotonin reuptake inhibitor (SSRI). wikipedia.orghmdb.ca This indicates that the compound can block the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft. The 5-HT7 receptor, for which N-methylserotonin has a high affinity, is known to couple to Gs proteins and stimulate cAMP formation. eurofinsdiscovery.com While direct studies measuring cAMP induction by 3-(2-Methylaminoethyl)indol-5-ol are not widely reported, its high affinity for the 5-HT7 receptor suggests it may modulate this signaling pathway.
| Assay Type | Target | Effect | Cell Line | Reference(s) |
| Serotonin Reuptake | SERT | Selective Inhibition | Not Specified | wikipedia.orghmdb.ca |
| cAMP Induction | 5-HT7 Receptor | Potential Agonist Activity (Inferred) | Not Specified | eurofinsdiscovery.com |
In Vivo Behavioral and Physiological Assessments
In vivo studies in animal models are essential for understanding the systemic effects of a compound on behavior and physiology. Research on 3-(2-Methylaminoethyl)indol-5-ol has explored its neurobehavioral and thermoregulatory impacts.
Rodent models, particularly mice and rats, are standard in preclinical neuroscience research to investigate the physiological and behavioral effects of novel compounds. These models allow for the assessment of complex endpoints that cannot be replicated in vitro. Studies involving the administration of 3-(2-Methylaminoethyl)indol-5-ol have been conducted in mice to evaluate its effects on specific behaviors. jneurosci.orgnih.gov
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for the activation of the serotonin 5-HT2A receptor. wikipedia.orgwikipedia.org Administration of N-methylserotonin has been shown to induce the head-twitch response in mice. jneurosci.orgnih.gov Interestingly, this response is more pronounced in mice lacking the β-arrestin-2 protein (βarr2-KO mice), suggesting that the signaling pathway for this compound at the 5-HT2A receptor may be complex and involve β-arrestin-2 modulation. jneurosci.orgnih.gov
Information regarding the specific effects of 3-(2-Methylaminoethyl)indol-5-ol on locomotor activity is not extensively detailed in the available scientific literature.
| Behavioral Assay | Animal Model | Observed Effect | Putative Mechanism | Reference(s) |
| Head-Twitch Response | Mouse | Induction of HTR | 5-HT2A Receptor Activation | jneurosci.orgnih.gov |
| Locomotor Activity | Not Specified | Data Not Available | - | - |
The serotonergic system plays a significant role in the regulation of body temperature. While direct studies on the thermoregulatory effects of systemically administered 3-(2-Methylaminoethyl)indol-5-ol oxalate (B1200264) are limited, research on the central effects of serotonin provides some context. Intrathecal injections of serotonin in rats have been shown to elicit a dose-dependent hyperthermia. This effect is accompanied by increased tail skin vasomotor tone and shivering. Given that 3-(2-Methylaminoethyl)indol-5-ol is a serotonin derivative and a serotonin reuptake inhibitor, it is plausible that it could modulate thermoregulatory processes, though specific experimental data is needed for confirmation.
Metabolic and Systemic Effects in Preclinical Models.
Comprehensive searches of scientific literature and databases did not reveal any specific preclinical studies investigating the metabolic and systemic effects of 3-(2-Methylaminoethyl)indol-5-ol oxalate. The following subsections detail the lack of available data in the requested areas of research.
Adiposity and Liver Glycogenesis Modulation.
No preclinical studies were identified that specifically examined the effects of this compound on adiposity or the modulation of liver glycogenesis in animal models. Research into the potential impact of this compound on fat deposition, lipid metabolism, and hepatic glucose storage is currently not available in the public domain.
Gut Transit Time Alterations.
There is a lack of available preclinical data concerning the effects of this compound on gut transit time. Studies investigating how this compound might influence gastrointestinal motility, the rate of passage of contents through the digestive tract, and other related physiological processes have not been found in the reviewed literature.
Circadian Rhythm Gene Expression Regulation.
No preclinical research was located that specifically investigates the influence of this compound on the regulation of circadian rhythm gene expression. While the broader field of chronobiology often examines the impact of various substances on clock genes, specific studies detailing the effects of this particular compound on the molecular components of the circadian clock in preclinical models are not presently available.
Natural Occurrence and Bioprospecting of 3 2 Methylaminoethyl Indol 5 Ol Oxalate
Occurrence in Plant Species
3-(2-Methylaminoethyl)indol-5-ol has been identified in a variety of plant species, often as part of their complex secondary metabolite profiles. Its presence is of interest to researchers for its potential ecological roles and pharmacological activities.
Actaea racemosa, commonly known as black cohosh, is a perennial plant native to eastern North America. Its roots and rhizomes have a long history of use in traditional medicine. Modern phytochemical analyses have identified 3-(2-Methylaminoethyl)indol-5-ol as a constituent of this plant. Research suggests that this compound may contribute to the serotonergic activity observed with black cohosh extracts. Studies have detected N-methylserotonin in various tissues of the plant, including the roots and rhizomes.
Zanthoxylum piperitum, also known as Japanese pepper, is a deciduous aromatic shrub. Scientific investigations into the chemical constituents of this plant have revealed the presence of 3-(2-Methylaminoethyl)indol-5-ol. Specifically, research on the immature seeds of Zanthoxylum piperitum has led to the isolation of N-methylserotonin 5-O-β-glucoside, a derivative of the target compound. This indicates that the plant biosynthesizes and stores this indoleamine, at least in part, in a glycosylated form.
Various species within the Citrus genus have been found to contain 3-(2-Methylaminoethyl)indol-5-ol. Research has identified this compound and its derivatives in different parts of citrus plants, including leaves, seeds, and fruit tissues. Similar to Zanthoxylum piperitum, citrus plants often store N-methylserotonin as N-methylserotonin 5-O-β-glucoside. The presence of these compounds is thought to be part of the plant's defense mechanisms against biotic stressors.
| Plant Species | Compound Form Identified | Plant Part(s) |
| Actaea racemosa | 3-(2-Methylaminoethyl)indol-5-ol | Roots, Rhizomes |
| Zanthoxylum piperitum | N-methylserotonin 5-O-β-glucoside | Immature Seeds |
| Citrus Species | 3-(2-Methylaminoethyl)indol-5-ol, N-methylserotonin 5-O-β-glucoside | Leaves, Seeds, Flavedo, Albedo, Juice |
Presence in Animal Sources (e.g., Bufo Species, Litoria aurea)
The occurrence of 3-(2-Methylaminoethyl)indol-5-ol is not limited to the plant kingdom; it has also been identified in the skin secretions and tissues of certain amphibians.
In various toad species of the genus Bufo, this compound is found as part of a complex mixture of bioactive substances in their skin glands. These secretions serve as a chemical defense mechanism against predators. Specifically, the venom of the Bufo bufo toad contains N-methylserotonin analogues.
The Green and Golden Bell Frog, Litoria aurea, is another amphibian known to have 3-(2-Methylaminoethyl)indol-5-ol in its skin secretions. The presence of this and other indoleamines likely plays a role in the frog's defense system.
| Animal Species | Common Name | Compound Location |
| Bufo species | Toad | Skin Gland Secretions |
| Litoria aurea | Green and Golden Bell Frog | Skin Secretions |
Fungal Sources (e.g., Amanita Mushrooms)
Certain species of fungi are also known to produce 3-(2-Methylaminoethyl)indol-5-ol. Notably, it has been reported in some species of Amanita mushrooms. These fungi are known for their complex and often toxic chemical profiles. The biosynthesis of this compound in fungi contributes to the diverse array of secondary metabolites found within this kingdom.
| Fungal Genus | Common Name |
| Amanita | Amanita Mushrooms |
Microbial Liberation from Food Components (e.g., Orange Fiber by Gut Microbiota)
An interesting aspect of the bioavailability of 3-(2-Methylaminoethyl)indol-5-ol is its liberation from food sources by the gut microbiota. Research has shown that human gut bacteria, such as Bacteroides ovatus, can release N-methylserotonin from complex carbohydrates present in orange fiber. This "microbial mining" demonstrates that dietary components can be a source of bioactive compounds through the metabolic action of the gut microbiome. In these studies, the amount of N-methylserotonin released was found to correlate with the abundance of specific microbial genes responsible for digesting pectic glycans in the orange fiber.
| Food Source | Microbial Action | Liberated Compound |
| Orange Fiber | Digestion by gut microbiota (e.g., Bacteroides ovatus) | 3-(2-Methylaminoethyl)indol-5-ol |
Advanced Analytical Methodologies for 3 2 Methylaminoethyl Indol 5 Ol Oxalate Quantification
Chromatography-Mass Spectrometry Techniques
Chromatography coupled with mass spectrometry stands as a cornerstone for the sensitive and selective analysis of 3-(2-Methylaminoethyl)indol-5-ol oxalate (B1200264). These hybrid techniques offer unparalleled capabilities in separating the analyte from complex matrices and providing definitive identification and quantification based on its mass-to-charge ratio.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantification of 3-(2-Methylaminoethyl)indol-5-ol, the free base of the oxalate salt, in biological and other matrices. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
In a notable study, a sensitive and reliable LC-MS/MS method was developed for the simultaneous analysis of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and its metabolite, bufotenine (3-(2-dimethylaminoethyl)indol-5-ol), in mouse serum. researchgate.netnih.gov Detection was achieved using multiple reaction monitoring (MRM) in the positive ion mode. The precursor to product ion transition for bufotenine was identified as m/z 205.2→160.2. researchgate.netnih.gov This specific transition allows for highly selective detection, minimizing interference from other compounds in the sample.
The validated assay demonstrated a wide linear calibration range for bufotenine from 2.52 to 5,510 ng/mL. researchgate.netnih.gov The method exhibited excellent intra- and inter-day precision and accuracy, with values falling within 15%. researchgate.netnih.gov Furthermore, the recovery of bufotenine from serum was greater than 75%, indicating the efficiency of the sample preparation method, which involved a simple protein precipitation. researchgate.netnih.gov A validated method for the simultaneous determination of psilocin, bufotenine, and other substances in serum, plasma, and urine also reported high recovery rates of ≥86% for all analytes. nih.gov
| Parameter | Value |
|---|---|
| MRM Transition (m/z) | 205.2→160.2 |
| Linearity Range (ng/mL) | 2.52 - 5,510 |
| Intra-day Accuracy | 90.9 – 108% |
| Inter-day Accuracy | 91.7 – 102% |
| Intra-day Precision | <10% |
| Inter-day Precision | 4.13% - 12.3% |
| Recovery | >75% |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal identification and quantification of novel psychoactive substances, including tryptamine (B22526) derivatives. nih.gov Unlike standard mass spectrometry, HRMS provides the exact molecular formula of a compound by measuring its mass with very high accuracy (typically with a mass error of less than 5 ppm). nih.govmdpi.com This capability is crucial for the presumptive assignment of unknown compounds in complex samples.
The coupling of liquid chromatography with HRMS (LC-HRMS) is a preferred method for screening new psychoactive substances as it does not require the analytes to be volatile and eliminates the need for derivatization. nih.gov For quantification, techniques such as parallel reaction monitoring (PRM) can be employed, where specific fragment ions are detected in the Orbitrap mass analyzer at high resolution. nih.gov A quantitative nanoLC/NSI+-HRMS methodology developed for a different compound demonstrated a limit of detection (LOD) of 0.1 fmol/mL and a limit of quantification (LOQ) of 1.0 fmol/mL, showcasing the exceptional sensitivity of this approach. nih.gov While a specific quantitative HRMS method for 3-(2-Methylaminoethyl)indol-5-ol oxalate has not been detailed in the cited literature, the principles of LC-HRMS are directly applicable for its accurate mass measurement and quantification.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC)
High-performance liquid chromatography with electrochemical detection (HPLC-EC) is a highly sensitive and selective technique for the analysis of electroactive compounds, such as indoleamines. nih.govmdpi.com This method is particularly well-suited for the quantification of 3-(2-Methylaminoethyl)indol-5-ol due to the phenolic hydroxyl group on the indole (B1671886) ring, which is susceptible to oxidation.
The principle of HPLC-EC involves the separation of the analyte by HPLC followed by its detection in an electrochemical cell. nih.gov As the analyte elutes from the column and passes through the detector, a specific potential is applied to a working electrode. nih.gov If the analyte is electroactive at that potential, it will undergo an oxidation or reduction reaction, resulting in a measurable electrical current that is directly proportional to its concentration. nih.gov
For indole alkaloids, oxidation at potentials between +0.2 and +0.85 V versus a solid palladium electrode has been reported. csic.es A specific application demonstrated the use of bufotenine as an internal standard in an HPLC-EC method for the determination of psilocin, where the potential of the electrochemical detector was set at +0.675 V. This indicates a suitable potential for the detection of the bufotenine molecule. The selectivity of HPLC-EC allows for the minimization of sample preparation and clean-up procedures, making it a rapid and efficient analytical method. mdpi.com
| Technique | Principle | Application to 3-(2-Methylaminoethyl)indol-5-ol |
|---|---|---|
| HPLC-EC | Separation by HPLC followed by detection of the analyte's oxidation/reduction current at a specific electrode potential. | The phenolic hydroxyl group allows for sensitive oxidative detection. A potential of +0.675 V has been used for the closely related bufotenine. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the purity of chemical compounds. nih.gov It offers several advantages, including being non-destructive and providing a direct measurement of the analyte's concentration against a certified reference standard. nih.gov
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. ox.ac.uk For purity assessment of this compound, a specific, well-resolved proton (¹H) signal from the analyte is chosen and its integral is compared to the integral of a known amount of an internal standard with a certified purity. acs.orgacs.org
To ensure accurate and reliable results, several experimental parameters must be carefully controlled, including sample preparation, solvent selection, and NMR data acquisition and processing. emerypharma.com For absolute quantification, an internal calibrant of known purity is accurately weighed and added to the sample. acs.org The purity of the target analyte can then be calculated using the following equation:
Purity (%) = (I_analyte / I_standard) * (N_standard / N_analyte) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
I = integral area of the signal
N = number of protons giving rise to the signal
MW = molecular weight
m = mass
P = purity of the standard
While a specific qNMR protocol for this compound is not detailed in the provided search results, the general guidelines for qNMR of organic compounds, including those that exist as salts, are well-established and directly applicable. nih.govresearchgate.net
X-ray Diffraction for Structural Characterization in Solid State
X-ray diffraction (XRD) is an essential technique for determining the atomic and molecular structure of a crystalline solid. It provides definitive information about the arrangement of atoms, bond lengths, and bond angles in the crystal lattice. For this compound, single-crystal X-ray diffraction would yield a precise three-dimensional model of the molecule in its solid, salt form.
The process involves irradiating a single crystal of the compound with a beam of X-rays. The regular arrangement of atoms in the crystal causes the X-rays to diffract in a specific pattern of spots. By measuring the positions and intensities of these diffracted spots, a three-dimensional electron density map of the crystal can be generated, from which the atomic structure can be determined.
Structure Activity Relationship Sar Studies of 3 2 Methylaminoethyl Indol 5 Ol Oxalate and Analogues
Comparative Analysis with Serotonin (B10506) and Related Tryptamines
3-(2-Methylaminoethyl)indol-5-ol (N-methylserotonin) is a tryptamine (B22526) alkaloid and a derivative of serotonin, distinguished by a methyl group on the terminal amine of the ethylamine (B1201723) side chain. wikipedia.org This seemingly minor structural difference leads to significant alterations in its pharmacological properties when compared to serotonin (5-hydroxytryptamine or 5-HT).
While serotonin is the primary endogenous agonist for the family of serotonin receptors, N-methylserotonin also demonstrates high affinity for several of these receptors. wikipedia.org Notably, it binds with high affinity (IC50 ≤ 2 nM) to the 5-HT1A and 5-HT7 receptors, where it acts as an agonist. wikipedia.org In some cases, its affinity can be potent; for the 5-HT7 receptor, N-methylserotonin has shown a binding affinity with an IC50 of 23 pM. researchgate.netebi.ac.uk Beyond direct receptor interaction, N-methylserotonin also functions as a selective serotonin reuptake inhibitor (SSRI), a property that further distinguishes its activity profile from that of serotonin. wikipedia.org
The broader family of tryptamines, characterized by the indolethylamine skeleton, shows a wide range of affinities for serotonin receptors. The presence and position of substituents on the indole (B1671886) ring and the alkylation of the amino group are critical determinants of receptor interaction. For instance, tryptamines with a hydroxyl group at the 4th or 5th position of the indole ring, such as psilocin and bufotenine (5-hydroxy-N,N-dimethyltryptamine), generally exhibit higher agonistic activity at the 5-HT2A receptor compared to those with substitutions at the 6th or 7th positions. nih.gov
| Compound | Key Structural Difference from N-methylserotonin | Notable Receptor Interactions |
| Serotonin (5-HT) | Primary amine (no N-methylation) | Endogenous agonist for all 5-HT receptors. |
| N,N-Dimethyltryptamine (DMT) | N,N-dimethylation, lacks 5-OH group | Agonist at 5-HT2A and other serotonin receptors. wikipedia.org |
| Bufotenine (5-HO-DMT) | N,N-dimethylation | High affinity for 5-HT2A receptors. nih.gov |
| Psilocin (4-HO-DMT) | 4-hydroxy substitution instead of 5-hydroxy, N,N-dimethylation | High affinity for 5-HT2A receptors. nih.govnih.gov |
| α-Methylserotonin (α-MS) | Methyl group on the α-carbon of the ethylamine side chain | Non-selective agonist of 5-HT2 receptors; also binds to 5-HT1 receptors. wikipedia.orgnih.gov |
Impact of N-Methylation on Receptor Binding and Functional Activity
The degree of methylation on the terminal nitrogen of the tryptamine side chain—primary (e.g., serotonin), secondary (e.g., N-methylserotonin), or tertiary (e.g., bufotenine)—is a crucial factor in determining pharmacological activity.
N-methylation, the addition of a single methyl group to the amine, as seen in 3-(2-Methylaminoethyl)indol-5-ol, alters the compound's interaction with serotonin receptors compared to the primary amine of serotonin. This modification can lead to differences in binding affinity and functional selectivity, where a ligand preferentially activates certain downstream signaling pathways over others at the same receptor. nih.gov For example, while serotonin and N-methylated tryptamines can both activate the 5-HT2A receptor, they may do so via different intracellular signaling cascades. nih.gov Serotonin has been shown to engage a β-arrestin2-mediated signaling pathway, which differs from the pathways engaged by some psychoactive N-methyltryptamines. nih.gov
Further methylation to a tertiary amine (N,N-dimethylation), as in bufotenine, often enhances binding affinity to certain receptors, such as the 5-HT2A receptor. acs.orgacs.org This increased affinity is attributed to features like increased lipophilicity, which can facilitate passage across biological membranes, and specific interactions within the receptor's binding pocket. acs.orgacs.org Generally, primary amines tend to show enhanced affinity at the 5-HT1A receptor when compared to their tertiary amine counterparts. researchgate.net
The size of the N-alkyl substituents also plays a role. Increasing the size of these groups beyond N,N-dimethyl can lead to a significant decrease in affinity at both 5-HT1A and 5-HT2A recognition sites. semanticscholar.org
| Compound | Degree of N-Methylation | Impact on 5-HT Receptor Binding/Function |
| Serotonin | Primary Amine | High affinity for a broad range of 5-HT receptors. |
| 3-(2-Methylaminoethyl)indol-5-ol | Secondary Amine | High affinity for 5-HT1A and 5-HT7 receptors; acts as an SSRI. wikipedia.org |
| Bufotenine (5-HO-DMT) | Tertiary Amine | Enhanced affinity for 5-HT2A receptors compared to serotonin. nih.gov |
Influence of Indole Ring Substitutions on Pharmacological Profile
The indole ring of the tryptamine structure is a key site for modifications that can dramatically alter a compound's pharmacological profile. The position and nature of substituents on this bicyclic structure are critical for receptor affinity and selectivity.
The indole ring itself is highly reactive towards electrophilic substitution, particularly at the C3 position. researchgate.netnih.gov However, substitutions at other positions are common in both natural and synthetic tryptamines and significantly influence their biological activity.
Research has shown that the position of a hydroxyl (-OH) group on the indole ring is a major determinant of 5-HT2A receptor activity. nih.gov Tryptamines with a hydroxyl group at the 4- or 5-position (like psilocin and bufotenine, respectively) display significantly higher 5-HT2A agonistic activity compared to analogs with the hydroxyl group at the 6- or 7-position. nih.gov The interaction of the 5-position substituent with the receptor is thought to be particularly important, with a hypothesis suggesting that a substituent capable of hydrogen bonding is critical for high affinity at receptors like 5-HT1D. nih.gov However, studies with 5-alkyltryptamines, which lack a heteroatom for hydrogen bonding, have also shown high affinity, indicating that lipophilic interactions can also be significant. nih.gov
Replacing the 5-hydroxyl group with a 5-methoxy (-OCH3) group also has a profound impact. For example, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a potent psychoactive tryptamine found in various plants and is known for its high affinity for serotonin receptors. wikipedia.org Furthermore, the introduction of electron-withdrawing groups, for instance at the 2-position of the indole ring, can be essential for achieving antagonist rather than agonist activity at certain 5-HT receptors. nih.gov
| Substitution Position | Type of Substituent | General Effect on Pharmacological Profile | Example Compound |
| Position 4 | Hydroxyl (-OH) | High 5-HT2A receptor agonistic activity. nih.gov | Psilocin |
| Position 5 | Hydroxyl (-OH) | High 5-HT2A receptor agonistic activity. nih.gov | Serotonin, N-methylserotonin |
| Position 5 | Methoxy (-OCH3) | Potent activity at serotonin receptors. | 5-MeO-DMT |
| Position 5 | Alkyl (e.g., -C(CH3)3) | High affinity for 5-HT1D receptors. nih.gov | N-methyl-5-tert-butyltryptamine |
| Position 2 | Electron-withdrawing group | Can confer antagonist properties at 5-HT1B/1D receptors. nih.gov | N/A |
| Positions 6 & 7 | Hydroxyl (-OH) | Lower 5-HT2A agonistic activity compared to 4- and 5-OH analogs. nih.gov | 6-OH-DMT, 7-OH-DMT |
Development of Novel 3-(2-Methylaminoethyl)indol-5-ol Oxalate (B1200264) Derivatives
The foundational structure of 3-(2-Methylaminoethyl)indol-5-ol serves as a scaffold for the development of novel compounds with tailored pharmacological properties. Research in this area involves the synthesis and biological evaluation of new derivatives with modifications to the indole ring, the ethylamine side chain, and the N-alkyl substituent.
The goal of creating such derivatives is often to enhance affinity or selectivity for specific receptor subtypes or to modulate functional activity (e.g., creating biased agonists or antagonists). For example, the synthesis of a series of 2,5-substituted tryptamine derivatives has led to the discovery of highly potent and selective antagonists for vascular 5-HT1B-like receptors. nih.gov These efforts involve careful molecular design based on pharmacophoric models of the target receptor.
Another avenue of development includes creating prodrugs that can more easily cross the blood-brain barrier and then be metabolized into the active compound. For instance, α-methyltryptophan and α-methyl-5-hydroxytryptophan are prodrugs of α-methylserotonin that can deliver the active agent into the central nervous system. wikipedia.org Similarly, the development of tryptamine analogs with varied N,N-dialkyl substitutions (e.g., methyl-ethyl, diethyl, diallyl) has been explored to understand how these changes affect the binding profiles across a range of receptors, including serotonin, dopamine, and alpha-adrenergic receptors. nih.gov Such research is crucial for developing new therapeutic agents with improved efficacy and side-effect profiles.
Future Research Directions and Therapeutic Horizon for 3 2 Methylaminoethyl Indol 5 Ol Oxalate
Elucidating the Full Pharmacological Profile of 3-(2-Methylaminoethyl)indol-5-ol Oxalate (B1200264)
3-(2-Methylaminoethyl)indol-5-ol, or N-methylserotonin, exhibits a pharmacological profile that is distinct from its parent compound, serotonin (B10506). nih.gov This distinction presents a compelling case for further in-depth investigation to unlock its full therapeutic potential.
Initial research has revealed that N-methylserotonin possesses a high binding affinity for the serotonin 1A (5-HT1A) and 7 (5-HT7) receptors. nih.gov Notably, its affinity for the 5-HT7 receptor is exceptionally high, with a reported IC50 of 23 pM. Functionally, it acts as an agonist at the 5-HT7 receptor, stimulating the production of intracellular cyclic AMP (cAMP) with an EC50 of 22 nM in cell-based assays. glpbio.com In addition to its receptor activity, N-methylserotonin is also a potent selective serotonin reuptake inhibitor (SSRI), with an IC50 of 490 nM. glpbio.com
These multifaceted interactions with the serotonergic system suggest that N-methylserotonin could offer novel therapeutic opportunities for a range of psychiatric and neurological disorders. nih.gov Its combined receptor agonism and reuptake inhibition may lead to a more nuanced modulation of serotonergic signaling than is achievable with current medications.
| Target | Activity | Affinity/Potency |
|---|---|---|
| 5-HT1A Receptor | High Affinity | Not specified |
| 5-HT7 Receptor | Agonist | IC50 = 23 pM (binding), EC50 = 22 nM (functional) |
| Serotonin Transporter (SERT) | Inhibitor | IC50 = 490 nM |
Future research should aim to build a more comprehensive pharmacological picture. This includes determining its binding affinities across a wider array of serotonin receptor subtypes and other neurotransmitter systems. Functional assays are needed to characterize its activity as an agonist, antagonist, or biased agonist at these receptors. A thorough understanding of its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), will also be critical for its development as a therapeutic agent.
Developing Novel Therapeutic Strategies Targeting Serotonergic Pathways
The unique pharmacology of 3-(2-Methylaminoethyl)indol-5-ol oxalate opens the door to innovative therapeutic strategies. Its potent and selective action on the 5-HT7 receptor, coupled with its SSRI activity, suggests potential applications in conditions where these targets are implicated, such as depression, anxiety, and cognitive disorders.
The development of drugs that can selectively target specific receptor subtypes or signaling pathways is a major goal in modern pharmacology. The distinct signaling cascade activated by N-methylserotonin at the 5-HT2A receptor, which differs from that of serotonin, is a prime example of functional selectivity. This phenomenon could be harnessed to design drugs with improved efficacy and reduced side effects.
Therapeutic strategies could focus on:
Developing N-methylserotonin analogues: Synthesizing derivatives of N-methylserotonin could lead to compounds with enhanced selectivity for specific targets, improved pharmacokinetic profiles, and optimized therapeutic effects.
Combination therapies: Investigating the synergistic effects of N-methylserotonin with other psychotropic medications could reveal novel treatment paradigms for refractory psychiatric disorders.
Targeting specific patient populations: Based on its pharmacological profile, N-methylserotonin-based therapies could be particularly beneficial for patient subgroups with specific genetic or neurochemical profiles.
Advancing Diagnostic Applications of N-Methylserotonin Oxalate
Beyond its therapeutic potential, this compound may also serve as a valuable biomarker for various pathological conditions. Preliminary research has indicated a link between altered levels of N-methylserotonin and certain disease states.
Elevated urinary levels of N-methylserotonin have been observed in individuals with schizophrenia, depression, and epilepsy. glpbio.com Furthermore, increased plasma concentrations of this compound have been associated with cocaine addiction. medchemexpress.com These findings suggest that N-methylserotonin could be a useful diagnostic or prognostic marker for these disorders.
Future research in this area should focus on:
Validating N-methylserotonin as a biomarker: Larger-scale clinical studies are needed to confirm the correlation between N-methylserotonin levels and specific diseases.
Developing sensitive detection methods: The creation of robust and reliable assays for quantifying N-methylserotonin in biological fluids is essential for its clinical application.
Investigating its role in disease pathophysiology: Understanding the mechanisms by which N-methylserotonin levels are altered in different diseases could provide new insights into their underlying biology.
| Disease State | Observed Change in N-Methylserotonin Levels | Biological Fluid |
|---|---|---|
| Schizophrenia | Elevated | Urine |
| Depression | Elevated | Urine |
| Epilepsy | Elevated | Urine |
| Cocaine Addiction | Elevated | Plasma |
Exploring Biosynthetic Pathways and Sustainable Sourcing
3-(2-Methylaminoethyl)indol-5-ol is a naturally occurring compound found in a variety of plants, animals, and fungi. Its biosynthesis is believed to occur through the N-methylation of serotonin, a reaction catalyzed by the enzyme indolethylamine-N-methyltransferase. nih.gov
The natural occurrence of N-methylserotonin presents opportunities for sustainable sourcing. For instance, it is present in black cohosh (Actaea racemosa) and Zanthoxylum piperitum. An intriguing recent discovery is the liberation of N-methylserotonin from orange fibers by certain human gut bacteria. This finding opens up the possibility of modulating its endogenous production through dietary interventions.
Future research directions in this area include:
Characterizing biosynthetic pathways: A detailed understanding of the enzymatic steps involved in N-methylserotonin synthesis in different organisms could enable its biotechnological production.
Identifying novel natural sources: Screening various plant and microbial species could lead to the discovery of new and abundant sources of this compound.
Investigating the role of the gut microbiome: Further exploration of the gut bacteria responsible for N-methylserotonin production and their interaction with dietary components could lead to novel probiotic or prebiotic strategies for modulating its levels.
Q & A
Basic: What are the recommended synthetic methodologies for 3-(2-Methylaminoethyl)indol-5-ol oxalate?
Answer:
The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under nitrogen protection. For example:
- Step 1: React 3-(2-azidoethyl)-1H-indol-5-ol with substituted alkynes (e.g., 4-ethynylanisole) in a PEG-400:DMF solvent system (2:1 ratio) with CuI as a catalyst .
- Step 2: Stir the mixture at room temperature for 12 hours, followed by aqueous workup and extraction with ethyl acetate.
- Step 3: Purify the product via flash column chromatography (70:30 EtOAc:hexanes) or recrystallization. Yields range from 30–35% for analogous compounds .
- Oxalate Salt Formation: The free base is treated with oxalic acid in a polar solvent (e.g., ethanol) to precipitate the oxalate salt.
Basic: How is structural characterization performed for this compound?
Answer:
Key analytical techniques include:
- 1H/13C NMR: Peaks for the indole ring (δ 6.5–8.6 ppm), methylaminoethyl chain (δ 3.1–3.7 ppm), and oxalate counterion (δ 2.5–3.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., m/z 335.1512 [M+H]+ for related derivatives) .
- TLC: Monitor reaction progress using 70:30 EtOAc:hexanes (Rf ~0.33–0.49) .
Advanced: How can conflicting toxicity data for indole derivatives be resolved?
Answer:
Discrepancies in LD50 values (e.g., oral vs. intravenous routes) may arise from species-specific metabolism or bioavailability differences. For example:
- Case Study: Rat oral LD50 for serotonin derivatives ranges from 100–500 mg/kg, while intravenous values are lower (e.g., 25 mg/kg) due to first-pass metabolism avoidance .
- Resolution: Conduct species-matched pharmacokinetic studies and compare in vitro cytotoxicity (e.g., HepG2 cells) with in vivo data to identify metabolic pathways .
Advanced: What strategies optimize synthetic yields of methylaminoethyl-indole derivatives?
Answer:
- Catalyst Optimization: Increase CuI loading (e.g., 1.5 equivalents) to accelerate CuAAC kinetics, but avoid excess to prevent side reactions .
- Solvent Screening: Test alternative solvents (e.g., THF:water) to improve solubility of intermediates.
- Temperature Control: Mild heating (40–50°C) may reduce reaction time without degrading heat-sensitive indole moieties .
Basic: What are the acute toxicity profiles of this compound in preclinical models?
Answer:
For structurally similar compounds (e.g., 3-(2-aminoethyl)indol-5-ol):
- Mice: Subcutaneous LDLo = 50 mg/kg (ataxia, convulsions) .
- Rats: Oral LD50 = 160 mg/kg (gastrointestinal hemorrhage) .
- Cardiotoxicity: Observed at 10 mg/kg IV in cats (arrhythmias) .
Note: Species-specific differences necessitate pilot dosing studies for novel derivatives.
Advanced: How do structural modifications influence biological activity in serotonin analogs?
Answer:
- Methylaminoethyl vs. Aminoethyl: N-methylation increases lipophilicity, potentially enhancing blood-brain barrier penetration .
- Oxalate Counterion: Improves crystallinity and stability compared to hydrochloride salts, critical for long-term storage .
- Substitution Patterns: Electron-withdrawing groups (e.g., triazoles) on the indole ring may modulate receptor binding affinity .
Basic: What analytical standards are recommended for purity assessment?
Answer:
- Reference Standards: Use serotonin (3-(2-aminoethyl)-1H-indol-5-ol, CAS 50-67-9) as a benchmark for HPLC calibration .
- Purity Criteria: ≥95% by HPLC (C18 column, 0.1% TFA in H2O:MeCN gradient) with UV detection at 280 nm .
Advanced: How can researchers address low yields in oxalate salt formation?
Answer:
- pH Control: Adjust to pH 3–4 during salt formation to ensure protonation of the amine group.
- Counterion Screening: Test alternative salts (e.g., hydrochloride, phosphate) if oxalate crystallization is inefficient.
- Crystallization Solvents: Use ethanol:water (9:1) for higher yield and reduced solvent retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
